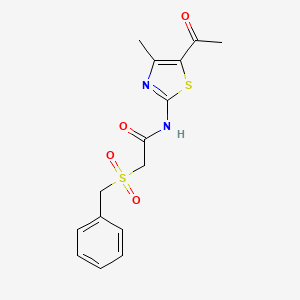

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-10-14(11(2)18)22-15(16-10)17-13(19)9-23(20,21)8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTOSKQKGAJJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzylsulfonyl)acetamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Acetyl Group : Enhances solubility and stability.

- Benzylsulfonyl Moiety : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for various cellular processes. For instance, it may inhibit phosphodiesterases, which are involved in signal transduction pathways related to inflammation and cancer .

- Receptor Modulation : By interacting with certain receptors, the compound can alter cellular responses, potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiazole derivatives, including this compound. These studies typically involve:

- Cell Line Testing : The compound's efficacy is assessed against various tumor cell lines using assays such as MTT and caspase activation assays. Preliminary results indicate that thiazole derivatives can induce apoptosis in cancer cells .

Enzyme Inhibition Studies

A comprehensive evaluation of enzyme inhibition has been conducted on similar thiazole compounds. For example, compounds displaying potent inhibitory activity against acetylcholinesterase (AChE) suggest that this compound may also exhibit similar properties .

Data Table: Biological Activity Summary

| Activity Type | Assay Method | Target Cell Lines | IC50 Values (µM) | Comments |

|---|---|---|---|---|

| Anticancer Activity | MTT Assay | A549, C6 | Varies by derivative | Induces apoptosis in tumor cells |

| Enzyme Inhibition | Ellman's Method | AChE | 0.30 - 500.56 | Moderate to high potency observed |

Case Studies

- Study on Thiazole Derivatives : A research study synthesized various thiazole derivatives and tested their biological activities. The results indicated that this compound exhibited moderate AChE inhibitory activity compared to known inhibitors like donepezil .

- Anticancer Evaluation : In another study focusing on anticancer activity, thiazole derivatives were tested against A549 lung cancer cells. The results showed a significant reduction in cell viability, indicating the potential of these compounds as anticancer agents .

Comparison with Similar Compounds

Thiazole-Based Acetamides

- N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide (NFTA): Structural Differences: Replaces the 5-acetyl-4-methylthiazole with a 5-nitro-2-furyl group. Activity: NFTA induced lymphocytic leukemia and forestomach tumors in mice, with carcinogenicity linked to nitro-functionalized furan rings . Key Insight: The nitro group in NFTA contributes to its carcinogenicity, whereas the benzylsulfonyl group in the target compound may reduce such risks due to differences in metabolic activation.

- N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide: Structural Differences: Features a sulfamoyl bridge and additional phenyl groups on the thiazole. Synthesis: Prepared via N-acylation with DMAP under ultrasonication, a method applicable to the target compound’s derivatives .

Benzothiazole-Based Acetamides

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: Structural Differences: Substitutes thiazole with benzothiazole and includes a trifluoromethyl group.

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide :

Carcinogenicity

- N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide: Induced urinary bladder carcinomas in 95% of mice, highlighting the risk of nitroaromatic substituents .

Antimicrobial and Kinase Inhibition

- 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: Exhibits triazole-thioacetamide motifs linked to antimicrobial activity .

Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Q. What are the optimal synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzylsulfonyl)acetamide, and how can reaction yields be improved?

The synthesis of thiazole-acetamide derivatives often involves sequential functionalization. For example, thiazole cores can be acylated using chloroacetamide precursors under reflux conditions in toluene/water mixtures, with sodium azide as a nucleophilic agent . Ultrasonication-assisted coupling reactions (e.g., using DMAP in dichloromethane) enhance reaction efficiency by promoting faster activation of intermediates . Yield optimization may require adjusting stoichiometry (e.g., 1.5 equivalents of NaN₃ for azide substitution) and monitoring via TLC with hexane:ethyl acetate (9:1) solvent systems . Post-reaction purification via ethanol recrystallization or ethyl acetate extraction ensures product integrity .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the thiazole ring and benzylsulfonyl group. For example, acetyl protons typically appear as singlets at ~2.5 ppm, while sulfonyl groups deshield adjacent protons .

- IR Spectroscopy : Stretching vibrations for acetamide (C=O at ~1650 cm⁻¹) and sulfonyl (S=O at ~1350–1150 cm⁻¹) groups validate functional groups .

- Mass Spectrometry (LC-MS) : High-resolution LC-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns linked to the benzylsulfonyl moiety .

Q. How can crystallographic data be obtained and refined for this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections . Crystallization in ethanol or slow evaporation from DCM/hexane often yields suitable crystals. Preprocessing with WinGX or OLEX2 integrates SHELX workflows for structure solution . Key parameters to refine include thermal displacement (Ueq) and hydrogen bonding interactions (e.g., C–H⋯O) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies in bioassay results (e.g., cytotoxicity vs. anti-inflammatory activity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity .

- Dose-Response Curves : Employ the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to establish IC₅₀ values under standardized O₂/CO₂ conditions .

- Target Validation : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., 5-lipoxygenase) to prioritize mechanistic studies .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability. Focus on sulfonyl-acetamide hydrogen bonding with catalytic residues .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., acetyl vs. benzyl groups) with bioactivity .

Q. How does the benzylsulfonyl group influence the compound’s physicochemical properties?

The sulfonyl group enhances:

- Solubility : Polar sulfonyl moieties improve aqueous solubility (logP reduction by ~1.5 units) .

- Metabolic Stability : Sulfonamide resistance to CYP450 oxidation prolongs half-life in vitro .

- Binding Affinity : Sulfonyl oxygen atoms form hydrogen bonds with targets (e.g., kinase ATP pockets), as shown in docking studies .

Q. What strategies resolve ambiguities in crystal structure refinement for derivatives of this compound?

For disordered or twinned crystals:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model rotational/displacive twinning .

- Hydrogen Placement : Apply riding models for H atoms (C–H = 0.95 Å; Uiso(H) = 1.2Ueq(C)) to reduce overparameterization .

- Validation Tools : Check R-factor convergence (<5% Δ) and PLATON alerts for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.